molecular formula C15H14N2O4S B2713926 1-methyl-1H-benzo[d]imidazol-5-yl 4-methoxybenzenesulfonate CAS No. 1396637-36-7

1-methyl-1H-benzo[d]imidazol-5-yl 4-methoxybenzenesulfonate

Cat. No. B2713926
CAS RN: 1396637-36-7
M. Wt: 318.35
InChI Key: RWHYHOISBKCLSX-UHFFFAOYSA-N
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Description

1-methyl-1H-benzo[d]imidazol-5-yl 4-methoxybenzenesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-1H-benzo[d]imidazol-5-yl 4-methoxybenzenesulfonate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes in the target organism. This leads to the disruption of essential cellular processes and ultimately leads to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. In vitro studies have shown that it has potent antifungal and antibacterial activity. It has also been shown to have anticancer activity in various cancer cell lines. In vivo studies have shown that it has low toxicity and is well-tolerated by animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-methyl-1H-benzo[d]imidazol-5-yl 4-methoxybenzenesulfonate in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the main limitations is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 1-methyl-1H-benzo[d]imidazol-5-yl 4-methoxybenzenesulfonate. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy in vivo and its potential for use in combination with other anticancer agents. Another area of interest is its potential use as an antifungal and antibacterial agent. Further studies are needed to determine its spectrum of activity and its potential for use in the treatment of infectious diseases. Finally, there is also potential for the development of new synthetic routes for the production of this compound, which could lead to improvements in efficiency and yield.
In conclusion, this compound is a compound with significant potential in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop new applications for this compound.

Synthesis Methods

The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl 4-methoxybenzenesulfonate involves the reaction of 1-methyl-1H-benzo[d]imidazole with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization.

Scientific Research Applications

1-methyl-1H-benzo[d]imidazol-5-yl 4-methoxybenzenesulfonate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it is used as a key intermediate in the synthesis of antifungal and antibacterial agents. It has also been studied for its potential use as an anticancer agent. In the field of agrochemicals, it is used as a key intermediate in the synthesis of herbicides and insecticides.

properties

IUPAC Name

(1-methylbenzimidazol-5-yl) 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-17-10-16-14-9-12(5-8-15(14)17)21-22(18,19)13-6-3-11(20-2)4-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHYHOISBKCLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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